3-(1H-pyrazol-1-yl)propan-1-ol

Coordination Chemistry Palladium Complexes N-donor Ligands

3-(1H-Pyrazol-1-yl)propan-1-ol (CAS 180741-37-1), also designated 1-(3-hydroxypropyl)pyrazole, is an N1-hydroxyalkyl pyrazole building block with molecular formula C6H10N2O and molecular weight 126.16 g/mol. The compound features a terminal primary alcohol tethered to the pyrazole N1 position via a three-carbon propyl spacer, yielding three rotatable bonds (n-rot = 3), one hydrogen bond donor (HBD = 1), two hydrogen bond acceptors (HBA = 2), and a topological polar surface area (TPSA) of 38.1 Ų.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 180741-37-1
Cat. No. B067033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)propan-1-ol
CAS180741-37-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCCO
InChIInChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2
InChIKeyPMKIEDXXIYUBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-yl)propan-1-ol (CAS 180741-37-1): Structural Identity, Supplier Landscape, and Physicochemical Profile


3-(1H-Pyrazol-1-yl)propan-1-ol (CAS 180741-37-1), also designated 1-(3-hydroxypropyl)pyrazole, is an N1-hydroxyalkyl pyrazole building block with molecular formula C6H10N2O and molecular weight 126.16 g/mol [1]. The compound features a terminal primary alcohol tethered to the pyrazole N1 position via a three-carbon propyl spacer, yielding three rotatable bonds (n-rot = 3), one hydrogen bond donor (HBD = 1), two hydrogen bond acceptors (HBA = 2), and a topological polar surface area (TPSA) of 38.1 Ų [1]. Its computed XLogP3 is -0.8, while experimental LogP is reported as 0.2655, indicating modest lipophilicity [1]. The compound is commercially available from multiple global suppliers including Enamine (EN300-72638, 95% purity), Aladdin (≥97%), AKSci (95%), and BOC Sciences (97%), with typical storage at room temperature in a cool, dry environment [2].

Why 3-(1H-Pyrazol-1-yl)propan-1-ol Cannot Be Readily Substituted by Closest N1-Hydroxyalkyl Pyrazole Analogs in Coordination Chemistry and Synthetic Applications


Although N1-hydroxyalkyl pyrazoles share a common pyrazole scaffold, the length and regiochemistry of the hydroxyalkyl tether profoundly affect both coordination behavior and physicochemical properties. In a systematic study of palladium(II) complexes, the three homologous ligands 1-hydroxymethylpyrazole (hl1), 1-(2-hydroxyethyl)pyrazole (hl2), and 1-(3-hydroxypropyl)pyrazole (hl3, the target compound) all formed trans-[PdCl₂(hl)₂] complexes, but the solution-state conformational behavior—anti versus syn rotamer populations—depended directly on the relative disposition of the hydroxyalkyl chains, a consequence of hindered rotation around the Pd–N bond that varies with spacer length [1]. Furthermore, across the N1-hydroxyalkyl series, each additional methylene unit alters LogP, boiling point, and rotatable bond count in a manner that cannot be replicated by simple molar equivalents of shorter-chain analogs [2]. These differences mean that substituting hl3 with hl1 or hl2 in a metal-catalyzed reaction, a supramolecular assembly, or a SAR campaign will yield different solution speciation, different lipophilicity, and potentially divergent biological or catalytic outcomes.

Quantitative Differentiation Evidence: 3-(1H-Pyrazol-1-yl)propan-1-ol vs. N1-Hydroxyalkyl Pyrazole Analogs


Coordinating Ability Validation: Formation of Well-Defined trans-[PdCl₂(hl3)₂] Complexes with Conformational Dynamics Distinct from Shorter-Chain Analogs

The target compound (hl3) reacts with [PdCl₂(CH₃CN)₂] to yield trans-[PdCl₂(hl3)₂], identical in stoichiometry to complexes formed by the shorter-chain homologs hl1 (1-hydroxymethylpyrazole) and hl2 (1-(2-hydroxyethyl)pyrazole) [1]. However, NMR experiments reveal that the relative populations of anti and syn conformational diastereoisomers in solution depend on the hydroxyalkyl chain length, with hl3's three-carbon spacer providing distinct spatial relationships between the two pyrazolic ligands compared to hl1 (one-carbon) and hl2 (two-carbon) [1]. Additionally, [Pd(hl3)₄](BF₄)₂ can be obtained from [Pd(CH₃CN)₄](BF₄)₂ or via chloride abstraction from trans-[PdCl₂(hl3)₂] with AgBF₄ in the presence of excess hl3, demonstrating accessible higher-coordination-number species [1].

Coordination Chemistry Palladium Complexes N-donor Ligands

Lipophilicity Differentiation: 3-(1H-Pyrazol-1-yl)propan-1-ol Occupies a LogP Niche Between Shorter-Chain and Branched-Chain Analogs

The experimental LogP of 3-(1H-pyrazol-1-yl)propan-1-ol (0.2655) positions it in the positive LogP range, distinguishing it from the more hydrophilic shorter-chain analogs 1-hydroxymethylpyrazole (LogP -0.1671) and 1-(2-hydroxyethyl)pyrazole (LogP -0.1246) [1]. Conversely, it is less lipophilic than the branched regioisomer 2-(1H-pyrazol-1-yl)propan-1-ol (LogP 0.4364) . The computed XLogP3 value of -0.8 for the target compound further differentiates it from the regioisomer 3-(1H-pyrazol-4-yl)propan-1-ol, for which published LogP data are not readily available [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Thermal Stability and Boiling Point: 3-(1H-Pyrazol-1-yl)propan-1-ol Exhibits the Highest Boiling Point Among N1-Hydroxyalkyl Pyrazole Isomers

3-(1H-Pyrazol-1-yl)propan-1-ol has a boiling point of 256.4°C at 760 mmHg, which is substantially higher than that of the 2-substituted isomer 2-(1H-pyrazol-1-yl)propan-1-ol (225.2°C at 760 mmHg) and the shorter-chain analog 1-hydroxymethylpyrazole (214.0°C at 760 mmHg) . The ethyl analog 1-(2-hydroxyethyl)pyrazole boils at 129-131°C at 28 Torr (estimated ~236.6°C at 760 mmHg), remaining below the target compound [1]. This elevated boiling point reflects stronger intermolecular hydrogen bonding in the liquid state, consistent with the linear three-carbon spacer enabling more extensive H-bond networks.

Thermal Properties Purification Process Chemistry

Rotatable Bond Count and Conformational Flexibility: Three-Carbon Spacer Offers Greater Degrees of Freedom Than Shorter Analogs for Receptor or Catalyst Binding

3-(1H-Pyrazol-1-yl)propan-1-ol possesses three rotatable bonds (n-rot = 3), compared to two rotatable bonds for the ethyl analog 1-(2-hydroxyethyl)pyrazole and one rotatable bond for the hydroxymethyl analog 1-hydroxymethylpyrazole [1]. The 2-substituted isomer 2-(1H-pyrazol-1-yl)propan-1-ol likewise has three rotatable bonds but with a different connectivity pattern that restricts the spatial relationship between the hydroxyl group and the pyrazole ring relative to the linear 1-substituted geometry [2].

Conformational Analysis Drug Design Ligand Flexibility

Crystallographic Characterization: Single-Crystal X-ray Structure of 3-(1H-Pyrazol-1-yl)propan-1-ol Has Been Determined, Providing Definitive Molecular Geometry

The crystal structure of 3-(1H-Pyrazol-1-yl)propan-1-ol has been determined by single-crystal X-ray diffraction (XRD), solved by direct methods and refined by full-matrix least-squares to a final R-value of 0.0441 for 2755 observed reflections . Complementary characterization by differential scanning calorimetry (DSC) and FTIR spectroscopy has also been reported . This level of crystallographic characterization exceeds what is publicly available for several close analogs, including the 2-substituted isomer 2-(1H-pyrazol-1-yl)propan-1-ol and the 4-substituted regioisomer 3-(1H-pyrazol-4-yl)propan-1-ol.

X-ray Crystallography Structural Confirmation Analytical Characterization

Regiochemical Identity: N1-Substitution Pattern Confirmed by Regioselective Synthesis Methodology and Crystallographic Analysis

A published systematic study of N-substitution reactions of pyrazoles under basic conditions (K₂CO₃-DMSO) achieved regioselective N1-alkylation, confirmed by twenty-five X-ray crystallographic structures [1]. This methodology provides a validated synthetic route to N1-substituted pyrazoles including 3-(1H-pyrazol-1-yl)propan-1-ol, with regiochemistry unambiguously established. This is critical because N2-alkylated isomers—potential byproducts in non-regioselective alkylation of unsubstituted pyrazole—would present different coordination chemistry, different LogP, and different biological recognition profiles.

Regioselective Synthesis N-Alkylation Structural Confirmation

High-Impact Application Scenarios Where 3-(1H-Pyrazol-1-yl)propan-1-ol Offers Verifiable Advantages Over Closest Analogs


Palladium(II) Coordination Chemistry and Catalyst Design Requiring Tunable Conformational Dynamics

Investigators developing Pd(II)-based catalysts or metallosupramolecular assemblies should select 3-(1H-pyrazol-1-yl)propan-1-ol (hl3) when the three-carbon spacer is required to achieve a specific anti/syn conformational ratio in trans-[PdCl₂(hl)₂] complexes. As demonstrated by Boixassa et al., the conformational distribution depends directly on hydroxyalkyl chain length, and hl3 provides a distinct profile compared to hl1 and hl2 [1]. This is relevant for applications where ligand conformational dynamics influence substrate access to the metal center or dictate supramolecular topology.

Structure-Activity Relationship (SAR) Campaigns Requiring Fine-Tuned Lipophilicity in N1-Hydroxyalkyl Pyrazole Series

Medicinal chemists exploring pyrazole-based lead series can use 3-(1H-pyrazol-1-yl)propan-1-ol as a tool to probe the lipophilicity-activity relationship at the N1 position. With an experimental LogP of 0.2655, it occupies a distinct lipophilicity niche: more lipophilic than the ethyl analog (LogP -0.1246) and less lipophilic than the branched 2-propanol isomer (LogP 0.4364) [2]. This incremental LogP control enables systematic optimization of membrane permeability and metabolic stability without altering the pyrazole core pharmacophore.

Synthesis of Pyrazole-Containing Bifunctional Building Blocks Requiring Terminal Alcohol Functionalization with a Three-Carbon Spacer

Synthetic chemists requiring a pyrazole building block bearing a terminal primary alcohol with precisely three methylene units of separation should select this compound over the shorter-chain analogs. The three-carbon spacer provides sufficient reach for the hydroxyl group to participate in intermolecular hydrogen bonding or subsequent derivatization (e.g., tosylation, oxidation to the aldehyde, or Mitsunobu coupling) without the steric constraints of the one- or two-carbon analogs [3]. The compound is readily available from Enamine (EN300-72638, 95%), Aladdin (≥97%), and other suppliers in research quantities .

Crystallography-Guided Drug Design Where Experimentally Determined Molecular Geometry Is a Prerequisite

For structure-based drug design projects where accurate starting geometries are critical for docking and molecular dynamics simulations, 3-(1H-pyrazol-1-yl)propan-1-ol offers the advantage of an experimentally determined single-crystal X-ray structure (R = 0.0441) . This eliminates reliance on DFT-optimized geometries and reduces the risk of docking pose artifacts arising from incorrect input conformations—a risk present when using analogs for which no crystal structure has been reported.

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